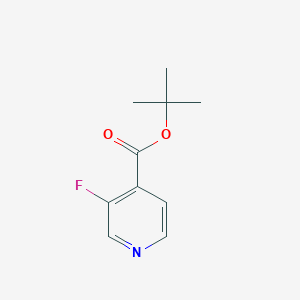

3-Fluoroisonicotinic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 3-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-4-5-12-6-8(7)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFMZEBJUUOKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Fluoroisonicotinic Acid Tert-butyl Ester

Executive Summary

3-Fluoroisonicotinic acid tert-butyl ester is a valuable heterocyclic building block in modern medicinal chemistry, frequently incorporated into complex molecular scaffolds during drug discovery. The strategic placement of a fluorine atom on the pyridine ring can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the prevalent and field-proven synthetic strategies for its preparation. We will dissect the synthesis into two core stages: the construction of the 3-fluoroisonicotinic acid core via a modified Balz-Schiemann reaction, followed by a robust and high-yielding tert-butylation of the carboxylic acid. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale to empower effective and safe execution in the laboratory.

Introduction

The pyridine nucleus is a privileged scaffold in pharmaceutical science, present in numerous approved drugs. Its chemical modification is a cornerstone of lead optimization. The introduction of fluorine, a small and highly electronegative atom, is a particularly powerful strategy. A C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism, alter pKa to improve cell permeability, and form key hydrogen bonds or dipole interactions with biological targets.[1] The tert-butyl ester, in turn, serves as a versatile protecting group for the carboxylic acid functionality. It is stable to a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic conditions to unmask the parent acid, making it an ideal intermediate for subsequent coupling reactions, such as amide bond formation.[2][3]

This guide presents a logical and validated pathway to synthesize this compound, emphasizing reproducible and scalable methods.

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves disconnecting the ester bond first. This retrosynthetic step reveals that the target can be synthesized from 3-fluoroisonicotinic acid and a source of the tert-butyl group. The 3-fluoroisonicotinic acid itself can be traced back to a simpler precursor, 3-amino-4-picoline, through a fluorination reaction and subsequent oxidation. This multi-step but reliable pathway forms the basis of our synthetic strategy.

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of the Core Heterocycle: 3-Fluoroisonicotinic Acid

The most established route to 3-fluoroisonicotinic acid relies on the transformation of an amino group on a pyridine precursor into a fluorine atom.[4][5][6] This is typically achieved through a Balz-Schiemann reaction, which involves the formation of a diazonium tetrafluoroborate salt followed by thermal decomposition.[7]

Strategy: The Balz-Schiemann Reaction and Subsequent Oxidation

The synthesis commences with 3-amino-4-picoline. This precursor undergoes diazotization in the presence of a fluoride source (like HBF₄) to form the corresponding diazonium tetrafluoroborate salt. This intermediate is then carefully heated to induce decomposition, releasing nitrogen gas and boron trifluoride, and installing the fluorine atom onto the pyridine ring to yield 3-fluoro-4-picoline.[4][7] The final step in forming the acid core is the oxidation of the methyl group at the 4-position. A strong oxidizing agent like potassium permanganate (KMnO₄) is effective for this transformation, converting 3-fluoro-4-picoline into the desired 3-fluoroisonicotinic acid.[4]

Detailed Experimental Protocol: Synthesis of 3-Fluoroisonicotinic Acid

This protocol is adapted from the peer-reviewed methodology by Roe and Seligman.[4]

Step 1: Diazotization and Fluorination of 3-Amino-4-picoline

-

Preparation: In a well-ventilated fume hood, cool a solution of 40% fluoroboric acid (HBF₄) in a suitable vessel (e.g., a heavy-walled beaker made of polyethylene or a Teflon-lined reactor) to below 0 °C using an ice-salt bath.

-

Amine Addition: Slowly add 3-amino-4-picoline to the cold HBF₄ solution with vigorous stirring. The addition should be controlled to maintain the temperature below 5 °C.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Cool this solution in an ice bath. Add the cold NaNO₂ solution dropwise to the amine-HBF₄ mixture. Maintain constant stirring and ensure the temperature does not exceed 5 °C. The formation of the diazonium salt is often indicated by a slight color change.

-

Isolation of Diazonium Salt: After the addition is complete, continue stirring for 30 minutes at 0 °C. The diazonium tetrafluoroborate salt will precipitate. Collect the solid by filtration, wash it with cold ether, and dry it under vacuum. Caution: Diazonium salts can be explosive when dry. Handle with extreme care and use appropriate personal protective equipment (PPE), including a blast shield.

-

Thermal Decomposition: Place the dry diazonium salt in a flask equipped with a condenser. Heat the solid gently. The decomposition will start, evolving nitrogen gas and boron trifluoride. The product, 3-fluoro-4-picoline, can be collected by distillation from the reaction mixture.

Step 2: Oxidation to 3-Fluoroisonicotinic Acid

-

Reaction Setup: To a solution of 3-fluoro-4-picoline in water, add potassium permanganate (KMnO₄) portion-wise over several hours. The reaction is exothermic; maintain the temperature with an ice bath as needed.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

-

Workup: Once the reaction is complete, filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to a pH of approximately 3-4. The 3-fluoroisonicotinic acid will precipitate as a white solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final acid product.[4][8]

Part II: Tert-butyl Ester Formation

With the core acid in hand, the final step is esterification. While several methods exist for forming tert-butyl esters, the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a nucleophilic catalyst is one of the most reliable, mild, and efficient procedures, avoiding the use of strong acids or high temperatures.[2][9]

Strategy Comparison for Tert-butylation

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| (Boc)₂O / DMAP | (Boc)₂O, cat. DMAP, Solvent (e.g., THF, DCM) | Room Temperature | Mild conditions, high yield, volatile byproducts (t-BuOH, CO₂), good functional group tolerance.[9][10][11] | (Boc)₂O is moisture sensitive; DMAP is toxic. |

| Isobutylene / Acid | Isobutylene (gas or liquid), cat. H₂SO₄ or TfOH | Low Temperature (-20 to 0 °C) | Inexpensive reagents, high atom economy.[12] | Requires handling of a flammable gas and strong acids; may not be suitable for sensitive substrates. |

| t-Butanol / Coupling | t-BuOH, Coupling Agent (e.g., EDC, DCC), cat. DMAP | Room Temperature | Avoids strong acids. | Generates stoichiometric byproducts (e.g., urea) that can complicate purification.[13] |

Given its mildness and ease of purification, the (Boc)₂O/DMAP method is the recommended protocol for this synthesis.

Recommended Experimental Protocol: Esterification via (Boc)₂O

This protocol is based on established literature procedures for the esterification of carboxylic acids.[9][11]

-

Preparation: Dissolve 3-fluoroisonicotinic acid (1.0 eq.) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq.) to the solution. Stir until it dissolves.

-

Esterification: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.2-1.5 eq.) to the reaction mixture. Effervescence (CO₂ evolution) should be observed.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate.

-

Purification: Wash the organic layer sequentially with a weak aqueous acid (e.g., 5% citric acid solution) to remove residual DMAP, followed by saturated aqueous sodium bicarbonate to remove any unreacted starting material, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel if necessary to yield pure this compound.

Overall Synthetic Workflow

The following diagram illustrates the complete, two-part synthetic pathway from the starting amine to the final ester product.

Caption: Recommended synthetic pathway to the target ester.

Safety Considerations

-

Diazonium Salts: Solid diazonium tetrafluoroborates are potentially explosive and should be handled with extreme care, especially when dry. Use of a blast shield is mandatory.

-

Fluoroboric Acid (HBF₄): Highly corrosive and toxic. Handle only in a fume hood with appropriate acid-resistant gloves and eye protection.

-

Potassium Permanganate (KMnO₄): A strong oxidizing agent. Avoid contact with combustible materials.

-

Di-tert-butyl dicarbonate ((Boc)₂O): Moisture sensitive and an irritant. Handle in a dry environment.

-

DMAP: Highly toxic. Avoid skin contact and inhalation.

Conclusion

The synthesis of this compound is reliably achieved through a robust two-stage process. The initial formation of 3-fluoroisonicotinic acid via a modified Balz-Schiemann reaction of 3-amino-4-picoline, followed by oxidation, provides the key acidic intermediate. Subsequent esterification using di-tert-butyl dicarbonate and catalytic DMAP offers a mild, efficient, and high-yielding method to obtain the final product with a straightforward purification process. This strategic approach provides researchers with a dependable pathway to access this important building block for applications in pharmaceutical and materials science.

References

-

Title: THE PREPARATION OF 3-FLUOROISONICOTINIC ACID AND RELATED COMPOUNDS Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: THE PREPARATION OF 3-FLUOROISONICOTINIC ACID AND RELATED COMPOUNDS Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids Source: ResearchGate URL: [Link]

-

Title: THE PREPARATION OF 3-FLUOROISONICOTINIC ACID AND RELATED COMPOUNDS Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate Source: Lookchem URL: [Link]

- Title: Method for synthesizing fluoroisonicotinic acid derivative Source: Google Patents URL

-

Title: Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite Source: ResearchGate URL: [Link]

-

Title: Convenient preparations of t-butyl esters and ethers from t-butanol Source: Semantic Scholar URL: [Link]

-

Title: Di-tert-butyl dicarbonate Source: Wikipedia URL: [Link]

-

Title: A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate Source: ResearchGate URL: [Link]

-

Title: Novel tert-Butylation of Carboxylic Acids and Alcohols Source: Thieme Chemistry URL: [Link]

-

Title: tert-Butyl Esters Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer Source: PubMed Central (PMC) URL: [Link]

-

Title: Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18 Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Fluoroarene synthesis by fluorination or substitution Source: Organic Chemistry Portal URL: [Link]

-

Title: Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation) Source: Thieme Chemistry URL: [Link]

- Title: Method for making tertiary butyl esters Source: Google Patents URL

-

Title: Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions Source: Wiley Online Library URL: [Link]

-

Title: Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach Source: ResearchGate URL: [Link]

-

Title: Balz–Schiemann reaction Source: Wikipedia URL: [Link]

Sources

- 1. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. tert-Butyl Esters [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 8. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate - Lookchem [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Preparation of 3-Fluoroisonicotinic Acid Tert-Butyl Ester: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 3-fluoroisonicotinic acid tert-butyl ester, a pivotal building block in contemporary medicinal chemistry. The strategic introduction of a fluorine atom onto the pyridine ring, combined with the protective tert-butyl ester functionality, renders this molecule a highly valuable scaffold for the development of novel therapeutics. This document delves into the mechanistic rationale behind preferred synthetic routes, offers detailed experimental protocols, and discusses the significance of this compound in the broader context of drug development.

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong C-F bonds, can significantly impact a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When integrated into a pyridine scaffold, these effects are amplified, making fluorinated pyridines essential components in a wide array of pharmaceuticals. The pyridine ring itself is a common motif in bioactive compounds, and the addition of a fluorine atom can profoundly influence its pKa, dipole moment, and susceptibility to metabolic oxidation.

The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality of 3-fluoroisonicotinic acid. Its steric bulk prevents unwanted side reactions and allows for selective modifications at other positions of the pyridine ring. Furthermore, the tert-butyl ester can be readily cleaved under acidic conditions to unmask the carboxylic acid, a crucial step in the final stages of many synthetic routes. This combination of a strategically placed fluorine atom and a versatile protecting group makes this compound a highly sought-after intermediate for researchers and scientists in the field of drug development.

Synthetic Strategies for the Preparation of this compound

The synthesis of this compound from the parent carboxylic acid can be achieved through several established esterification methods. The choice of a particular method often depends on factors such as scale, available reagents, and desired purity. Here, we explore two prevalent and effective approaches: direct tert-butylation using a Brønsted acid catalyst and a base-catalyzed reaction with a tert-butylating agent.

Method 1: Acid-Catalyzed Esterification with Tert-Butyl Acetate

This method represents a straightforward and efficient approach for the tert-butylation of carboxylic acids. The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack of tert-butyl acetate. The use of a strong acid catalyst, such as bis(trifluoromethanesulfonyl)imide, has been shown to be particularly effective for this transformation.

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of 3-fluoroisonicotinic acid by the acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of tert-butyl acetate. The resulting tetrahedral intermediate then collapses, eliminating acetic acid and yielding the desired tert-butyl ester.

Figure 1: Simplified workflow for acid-catalyzed esterification.

Method 2: Base-Mediated Esterification with Di-tert-butyl Dicarbonate ((Boc)₂O)

An alternative and widely used method involves the activation of the carboxylic acid with a coupling agent, followed by reaction with tert-butanol in the presence of a base. A more direct approach utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the tert-butyl source in the presence of a suitable base like 4-(dimethylamino)pyridine (DMAP).

Mechanism: In this process, the carboxylic acid reacts with (Boc)₂O to form a mixed anhydride. This anhydride is a highly reactive intermediate that is then susceptible to nucleophilic attack by tert-butanol, which can be generated in situ or added. DMAP acts as a nucleophilic catalyst, accelerating the formation of the mixed anhydride. The subsequent collapse of the tetrahedral intermediate yields the tert-butyl ester, carbon dioxide, and tert-butanol.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Protocol for Acid-Catalyzed Esterification

Materials:

-

3-Fluoroisonicotinic acid

-

Tert-butyl acetate

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 3-fluoroisonicotinic acid (1.0 eq) in anhydrous dichloromethane (0.2 M), add tert-butyl acetate (3.0 eq).

-

Add bis(trifluoromethanesulfonyl)imide (0.1 eq) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.

Data Presentation: Reagent Quantities and Expected Yield

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 1g of starting material) |

| 3-Fluoroisonicotinic acid | 1.0 | 141.10 | 1.0 g |

| Tert-butyl acetate | 3.0 | 116.16 | 2.47 g |

| Bis(trifluoromethanesulfonyl)imide | 0.1 | 281.14 | 0.20 g |

| Product (Expected Yield) | - | 197.21 | ~1.2 - 1.3 g (85-95%) |

Characterization and Analytical Data

The structural confirmation of the synthesized this compound is crucial. The following are the expected analytical data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.6 ppm. The aromatic protons on the pyridine ring will appear as multiplets in the downfield region, typically between 7.5 and 8.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around 82 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the ester will resonate at approximately 164 ppm. The fluorinated carbon on the pyridine ring will show a characteristic large coupling constant with the fluorine atom.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom attached to the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. C-F stretching vibrations will be observed in the region of 1200-1300 cm⁻¹.

Applications in Drug Development

This compound is a versatile building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to perform further chemical transformations on the pyridine ring while the carboxylic acid is protected.

Workflow for Utilization in Drug Discovery:

Figure 2: General workflow for the use of the title compound in synthesis.

This intermediate has been utilized in the development of inhibitors for various enzymes and receptors. For instance, the isonicotinic acid scaffold is a known pharmacophore for a range of targets, and the introduction of the fluorine atom can enhance binding affinity and improve metabolic stability. The carboxylic acid, once deprotected, serves as a key handle for forming amide bonds with various amines, allowing for the rapid generation of compound libraries for high-throughput screening.

Safety and Handling

3-Fluoroisonicotinic acid and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. Bis(trifluoromethanesulfonyl)imide is a strong acid and should be handled with care. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) of all reagents used.

Conclusion

The preparation of this compound is a critical process for medicinal chemists involved in the design and synthesis of novel therapeutic agents. The synthetic methods outlined in this guide are robust and scalable, providing reliable access to this important building block. The strategic incorporation of fluorine and the use of the tert-butyl ester protecting group offer a powerful combination for modulating molecular properties and facilitating the synthesis of complex drug candidates. A thorough understanding of the synthesis and reactivity of this intermediate is essential for its effective utilization in the pursuit of new and improved medicines.

References

-

Organic Chemistry Portal. tert-Butyl Esters. This resource provides a comprehensive overview of the stability and methods for the protection and deprotection of tert-butyl esters. [Link]

-

Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Marcantoni, E., Melchiorre, P., & Sambri, L. (2007). A very efficient and mild esterification of carboxylic acids with dialkyl dicarbonates in the presence of a weak Lewis acid and the corresponding alcohol as the solvent. Synthesis, 2007(22), 3489-3496. This paper details a method for esterification using dialkyl dicarbonates, relevant to the (Boc)₂O method. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. This review provides an excellent background on the role of fluorine in drug design. [Link]

An In-depth Technical Guide to 3-Fluoroisonicotinic Acid Tert-Butyl Ester: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines and the Role of tert-Butyl 3-Fluoroisonicotinate

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine moiety, a ubiquitous feature in a vast array of pharmaceuticals, undergoes a profound transformation in its physicochemical and pharmacological properties upon fluorination. This deliberate modification can enhance metabolic stability, modulate basicity (pKa), and improve membrane permeability, thereby offering a powerful tool to overcome common challenges in drug development.[1]

This guide focuses on a particularly valuable building block that embodies these principles: 3-Fluoroisonicotinic acid tert-butyl ester (CAS Number: 1254475-68-7 ).[2][3] This compound combines the advantageous properties of a fluorinated pyridine ring with the synthetic versatility of a tert-butyl ester protecting group. The fluorine atom at the 3-position of the isonicotinic acid core significantly influences the electronic properties of the molecule, while the tert-butyl ester provides a robust yet readily cleavable handle for synthetic manipulations. These features make it a sought-after intermediate in the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors and other targeted therapies.

This technical guide will provide an in-depth exploration of this compound, from its synthesis and chemical properties to its practical applications in drug discovery workflows.

Physicochemical and Structural Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental to its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 1254475-68-7 | [2][3] |

| Molecular Formula | C₁₀H₁₂FNO₂ | [2] |

| Molecular Weight | 197.21 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 256.7±25.0 °C (Predicted) | [2] |

| Density | 1.16±0.1 g/cm³ (Predicted) | [2] |

| pKa | 3.12±0.10 (Predicted) | [2] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is typically achieved through the esterification of 3-fluoroisonicotinic acid. While several general methods for tert-butylation of carboxylic acids exist, a common and effective approach involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable catalyst. This method is advantageous due to its mild reaction conditions and the volatile nature of its byproducts (tert-butanol and CO₂), which simplifies purification.[4]

Experimental Protocol: Esterification of 3-Fluoroisonicotinic Acid

This protocol outlines a representative procedure for the synthesis of tert-butyl 3-fluoroisonicotinate.

Materials:

-

3-Fluoroisonicotinic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-fluoroisonicotinic acid (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 equivalents) followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous dichloromethane is crucial to prevent the hydrolysis of di-tert-butyl dicarbonate and the potential for side reactions.

-

DMAP as a Catalyst: 4-(Dimethylamino)pyridine acts as a nucleophilic catalyst, accelerating the acylation of the intermediate mixed anhydride formed from the carboxylic acid and Boc₂O.

-

Aqueous Work-up: The sodium bicarbonate wash is essential to remove any unreacted 3-fluoroisonicotinic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

Applications in Drug Discovery: A Versatile Synthetic Intermediate

The utility of this compound in drug discovery stems from its ability to participate in a variety of coupling reactions, allowing for the construction of complex molecular scaffolds. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, which can be selectively deprotected under acidic conditions at a later stage in the synthetic sequence.

Amide Bond Formation

The carboxylic acid moiety of 3-fluoroisonicotinic acid is a key pharmacophoric feature in many kinase inhibitors, often participating in crucial hydrogen bonding interactions within the ATP-binding site of the target kinase. The tert-butyl ester of this compound allows for the initial coupling of the pyridine core to various amine-containing fragments via amide bond formation, followed by deprotection to reveal the active carboxylic acid.

General Protocol for Amide Coupling:

-

Deprotection: The tert-butyl ester is typically removed by treatment with a strong acid such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM).

-

Activation: The resulting 3-fluoroisonicotinic acid is then activated using a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole).

-

Coupling: The activated carboxylic acid is then reacted with the desired amine to form the corresponding amide bond.

Suzuki-Miyaura Cross-Coupling Reactions

For further diversification of the pyridine core, this compound can be functionalized with a leaving group (e.g., bromine or iodine) to enable participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl moieties, expanding the chemical space for structure-activity relationship (SAR) studies.

Conceptual Workflow for Suzuki-Miyaura Coupling:

-

Halogenation: A halogen, typically bromine, is introduced onto the pyridine ring of this compound at a suitable position.

-

Coupling: The resulting halo-pyridine derivative is then subjected to Suzuki-Miyaura coupling conditions with a boronic acid or boronate ester in the presence of a palladium catalyst, a phosphine ligand, and a base.

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

This compound represents a prime example of a strategically designed building block that empowers medicinal chemists to efficiently synthesize and optimize novel drug candidates. The presence of the fluorine atom imparts desirable physicochemical properties, while the tert-butyl ester provides the necessary synthetic flexibility for elaborate molecular construction. Its application in the synthesis of kinase inhibitors and other targeted therapies underscores its significance in contemporary drug discovery. A thorough understanding of its synthesis, properties, and reactivity is therefore essential for any researcher working at the forefront of pharmaceutical innovation.

References

-

ResearchGate. (2025-08-07). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. [Link]

Sources

Introduction: A Versatile Building Block in Modern Drug Discovery

An In-depth Technical Guide to 3-Fluoroisonicotinic Acid Tert-Butyl Ester

This compound is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure strategically combines three key functional motifs: a pyridine ring, a fluorine substituent, and a tert-butyl ester. This combination imparts a unique profile of reactivity and physicochemical properties, making it a valuable intermediate for the synthesis of complex molecular architectures.

The fluoropyridine core is a prevalent scaffold in pharmaceuticals due to its ability to modulate electronic properties, improve metabolic stability, and enhance binding interactions with biological targets.[1] The fluorine atom, in particular, can alter the pKa of the pyridine nitrogen and serve as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions.[2][3] The tert-butyl ester acts as a sterically bulky, acid-labile protecting group for the carboxylic acid. This feature is crucial in multi-step syntheses, allowing for the selective unmasking of the acid functionality under mild acidic conditions without affecting other sensitive parts of the molecule. The tert-butyl group itself is a common feature in drug candidates, often used to increase lipophilicity or to probe steric constraints within a receptor's binding pocket.[4][5]

This guide provides a comprehensive overview of the properties, synthesis, and chemical behavior of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application. While extensive experimental data for this specific molecule is not widely published, we can consolidate known information and provide expert-predicted data based on its structural features.

Core Properties

The fundamental properties of this compound are summarized below. These values are essential for reaction planning, stoichiometry calculations, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1254475-68-7 | [6] |

| Molecular Formula | C₁₀H₁₂FNO₂ | Derived |

| Molecular Weight | 197.21 g/mol | Derived |

| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid | N/A |

| Boiling Point | Predicted: ~240-250 °C | [7] |

| Density | Predicted: ~1.1 g/cm³ | [7] |

Spectroscopic Analysis

Spectroscopic data is critical for confirming the identity and purity of the compound after synthesis or purification. The following tables detail the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is dominated by a strong singlet for the nine equivalent protons of the tert-butyl group.[8][9] The aromatic region will display signals for the three pyridine ring protons, with multiplicities influenced by proton-proton and proton-fluorine couplings. The ¹³C NMR will show distinct signals for the quaternary carbons of the ester and the fluorinated carbon of the pyridine ring.

Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H | ~ 8.5 | Doublet of doublets | H-2 (Pyridine) | Downfield due to proximity to nitrogen and deshielding from fluorine. |

| ¹H | ~ 8.4 | Singlet (broad) | H-6 (Pyridine) | Downfield due to proximity to nitrogen. |

| ¹H | ~ 7.5 | Doublet of doublets | H-5 (Pyridine) | Influenced by coupling to H-6 and fluorine. |

| ¹H | ~ 1.6 | Singlet | -C(CH ₃)₃ | Characteristic upfield signal for 9 equivalent tert-butyl protons.[10] |

| ¹³C | ~ 164 | Singlet | C =O (Ester) | Typical chemical shift for an ester carbonyl carbon. |

| ¹³C | ~ 158 (d, J≈240 Hz) | Doublet | C -F (Pyridine, C-3) | Large one-bond C-F coupling constant is characteristic. |

| ¹³C | ~ 149 (d, J≈5 Hz) | Doublet | C -H (Pyridine, C-6) | Carbon adjacent to nitrogen. |

| ¹³C | ~ 145 (d, J≈15 Hz) | Doublet | C -H (Pyridine, C-2) | Carbon adjacent to nitrogen, influenced by fluorine. |

| ¹³C | ~ 138 (d, J≈20 Hz) | Doublet | C -CO₂tBu (Pyridine, C-4) | Quaternary carbon attached to the ester. |

| ¹³C | ~ 122 (d, J≈5 Hz) | Doublet | C -H (Pyridine, C-5) | Aromatic CH carbon. |

| ¹³C | ~ 83 | Singlet | -OC (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ¹³C | ~ 28 | Quartet | -OC(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2980 | Medium | C-H stretch (sp³ aliphatic) |

| ~ 1725 | Strong | C=O stretch (Ester) |

| ~ 1600, 1480 | Medium | C=C / C=N stretch (Pyridine ring) |

| ~ 1280 | Strong | C-O stretch (Ester) |

| ~ 1150 | Strong | C-F stretch (Aromatic) |

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved via the esterification of its corresponding carboxylic acid. Direct Fischer esterification with tert-butanol is often challenging due to the alcohol's propensity to dehydrate and form isobutylene under strong acid catalysis.[11] A more reliable and milder method involves activating the carboxylic acid or using a tert-butylating agent.

The following protocol describes a robust procedure using di-tert-butyl dicarbonate ((Boc)₂O), a method known for its efficiency and mild conditions.

Step-by-Step Synthesis Protocol

Reaction: Esterification of 3-Fluoroisonicotinic Acid

-

Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Fluoroisonicotinic acid (1.41 g, 10.0 mmol).[12]

-

Dissolution: Add anhydrous Tetrahydrofuran (THF, 40 mL) to the flask. Stir the mixture at room temperature until the acid is fully dissolved.

-

Addition of Base and Catalyst: Add 4-(Dimethylamino)pyridine (DMAP) (122 mg, 1.0 mmol, 0.1 equiv.) to the solution. The catalyst is crucial for activating the anhydride.

-

Addition of Tert-butylating Agent: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (2.40 g, 11.0 mmol, 1.1 equiv.) to the stirring solution.

-

Causality Insight: (Boc)₂O serves as the source of the tert-butyl group. In the presence of DMAP, it forms a highly reactive intermediate that readily acylates the carboxylic acid, which then rearranges to the tert-butyl ester, releasing CO₂ and tert-butanol as byproducts. This avoids the harsh acidic conditions of traditional esterification.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting carboxylic acid spot is no longer visible.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Dissolve the residue in Ethyl Acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to remove any unreacted acid and acidic byproducts, followed by brine (1 x 25 mL).

-

Self-Validation: The bicarbonate wash is a critical self-validating step. Effervescence (CO₂ evolution) upon addition indicates the successful neutralization of acidic components. The final organic layer should be clear.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% Ethyl Acetate in Hexanes.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a clear oil or low-melting solid. Confirm identity and purity using NMR spectroscopy.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its two primary functional components: the acid-labile ester and the electron-deficient fluoropyridine ring.

Deprotection of the Tert-Butyl Ester

The tert-butyl ester is a robust protecting group under basic, hydrogenolytic, and mildly acidic conditions. However, it is readily cleaved under moderately strong acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to regenerate the parent carboxylic acid. This orthogonal reactivity is highly valued in complex syntheses.

-

Mechanism: The cleavage proceeds via a stable tert-butyl carbocation, which is subsequently quenched by a nucleophile or eliminated as isobutylene. This mechanism avoids harsh conditions that could compromise other functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, and this effect is amplified by the electron-withdrawing nature of both the C3-fluorine and the C4-ester group. This electronic profile makes the ring susceptible to attack by nucleophiles at the positions ortho and para to the activating groups. Fluorine is an excellent leaving group in SNAr reactions, often showing higher reactivity than chlorine.[3] This allows for the introduction of a wide range of substituents (e.g., amines, alkoxides, thiols) at the C2 or C6 positions of the pyridine ring.

Key Reaction Pathways Diagram

Sources

- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 1254475-68-7 [chemicalbook.com]

- 7. tert-Butyl isonicotinate CAS#: 81660-73-3 [m.chemicalbook.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. 3-Fluoro-4-pyridinecarboxylic acid 97 393-53-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Spectral Analysis of 3-Fluoroisonicotinic Acid Tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 3-fluoroisonicotinic acid tert-butyl ester. As a key building block in medicinal chemistry, a thorough understanding of its structural and electronic properties through spectral analysis is crucial for its application in the synthesis of novel pharmaceutical agents. The presence of a fluorine atom on the pyridine ring, coupled with the bulky tert-butyl ester group, imparts unique characteristics to the molecule that are clearly elucidated by NMR and MS techniques.

Introduction

This compound, with the CAS Number 1254475-68-7, is a heterocyclic organic compound.[1] The strategic placement of the fluorine atom at the 3-position of the pyridine ring significantly influences the electron distribution within the aromatic system, which in turn affects its reactivity and intermolecular interactions. The tert-butyl ester serves as a common protecting group for the carboxylic acid functionality, allowing for selective reactions at other positions of the molecule. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, and mass spectra to provide a comprehensive understanding of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming the identity and purity of the compound.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Note: Specific experimental ¹H NMR data for this compound was not available in the searched public domain resources. The following interpretation is based on predicted values and analysis of similar structures.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the tert-butyl group.

-

Aromatic Protons: The pyridine ring contains three protons at positions 2, 5, and 6. The fluorine atom at position 3 will influence the chemical shifts and coupling patterns of these protons. The proton at position 2 (H-2) is expected to be a doublet of doublets due to coupling with the adjacent fluorine atom and the proton at position 6. The proton at position 5 (H-5) will likely appear as a multiplet due to coupling with H-6 and the fluorine atom. The proton at position 6 (H-6) is anticipated to be a doublet of doublets, coupling with H-5 and H-2. The electronegativity of the fluorine atom and the nitrogen atom in the ring will cause these aromatic protons to resonate in the downfield region of the spectrum.

-

Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region of the spectrum, typically around 1.3-1.6 ppm. This characteristic signal is a strong indicator of the presence of the tert-butyl ester moiety.

Visualization of Molecular Structure and Proton Assignments:

Caption: Molecular structure of this compound with key protons labeled.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Note: Specific experimental ¹³C NMR data for this compound was not available in the searched public domain resources. The following interpretation is based on predicted values and analysis of similar structures.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Aromatic Carbons: The five carbons of the pyridine ring will each produce a signal. The carbon atom directly bonded to the fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other ring carbons (C-2, C-4, C-5, and C-6) will also be influenced by the fluorine substituent and the nitrogen heteroatom.

-

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) will resonate at a characteristic downfield position, typically in the range of 160-170 ppm.

-

Tert-butyl Carbons: The spectrum will show two signals for the tert-butyl group: one for the quaternary carbon bonded to the oxygen atom and another for the three equivalent methyl carbons.

Visualization of Carbon Assignments:

Caption: Carbon skeleton of this compound with key carbons labeled.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| Data not available | Data not available |

Note: Specific experimental MS data for this compound was not available in the searched public domain resources. The following interpretation is based on predicted fragmentation patterns.

Interpretation of the Mass Spectrum:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for tert-butyl esters involve the loss of the tert-butyl group as a stable tert-butyl cation or the loss of isobutylene.

-

Molecular Ion Peak (M⁺): The presence of a peak corresponding to the molecular weight of C₁₀H₁₂FNO₂ would confirm the identity of the compound.

-

Fragmentation: A prominent peak would be expected at [M - 57]⁺, corresponding to the loss of the tert-butyl group (C₄H₉). Another significant fragmentation pathway could be the loss of isobutylene (C₄H₈), resulting in a peak at [M - 56]⁺. Further fragmentation of the fluorinated pyridine ring would also be observed.

Proposed Fragmentation Pathway:

Caption: A simplified proposed fragmentation pathway for this compound in mass spectrometry.

Experimental Protocols

Detailed, step-by-step methodologies are crucial for the reproducible acquisition of high-quality spectral data.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. The choice of ionization technique is important.

-

Ionization Method:

-

Electron Ionization (EI): This is a common technique for volatile and thermally stable compounds. It often leads to extensive fragmentation, providing valuable structural information.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that are useful for obtaining a clear molecular ion peak with less fragmentation.

-

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is advantageous for obtaining accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, and mass spectra of this compound provides unambiguous confirmation of its molecular structure. The characteristic signals of the fluoro-substituted pyridine ring and the tert-butyl ester group are readily identifiable. This detailed spectral guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and utilize this important building block in their synthetic endeavors.

References

Sources

The Solubility Profile of 3-Fluoroisonicotinic Acid tert-Butyl Ester: A Technical Guide for Pharmaceutical and Chemical Research

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Fluoroisonicotinic acid tert-butyl ester, a key building block in modern drug discovery and organic synthesis. In the absence of extensive published quantitative data, this document establishes a robust predicted solubility profile based on first-principles chemical theory, analysis of structural analogs, and the application of Hansen Solubility Parameters. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to determine precise solubility values in various organic solvents. Safety protocols for the handling and disposal of pyridine derivatives are also outlined to ensure best laboratory practices. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to facilitate its use in their work.

Introduction: The Role of this compound in Modern Chemistry

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. The pyridine core is a common motif in pharmacologically active molecules, and the strategic placement of a fluorine atom can profoundly influence a compound's metabolic stability, binding affinity, and lipophilicity. The tert-butyl ester group serves as a versatile protecting group for the carboxylic acid functionality, allowing for selective reactions at other positions of the pyridine ring. Its stability under various conditions and its straightforward deprotection make it a valuable tool in multi-step syntheses.

A thorough understanding of the solubility of this compound is paramount for its effective use. Solubility impacts reaction kinetics, purification strategies (such as crystallization and chromatography), and formulation of final products. This guide aims to provide a detailed understanding of its solubility characteristics.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FNO₂ | - |

| Molecular Weight | 197.21 g/mol | - |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from analogs |

| Boiling Point | Not available | - |

| Density | Not available | - |

Predicted Solubility Profile

Given the limited availability of direct quantitative solubility data for this compound, a predicted solubility profile has been constructed based on the principle of "like dissolves like" and an analysis of its structural components: the 3-fluoropyridine ring and the tert-butyl ester group.

Theoretical Framework: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solute will dissolve in a solvent if the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.

-

Polar Solvents: These solvents have large dipole moments and are capable of forming hydrogen bonds. They effectively dissolve polar and ionic solutes.

-

Nonpolar Solvents: These solvents have low dipole moments and primarily interact through weaker van der Waals forces. They are effective at dissolving nonpolar solutes.

This compound possesses both polar and nonpolar characteristics:

-

Polar features: The pyridine nitrogen and the ester carbonyl group introduce polarity and are hydrogen bond acceptors. The fluorine atom also contributes to the molecule's polarity.

-

Nonpolar features: The aromatic ring and the bulky tert-butyl group are nonpolar (lipophilic).

This amphiphilic nature suggests that the compound will exhibit a nuanced solubility profile, with good solubility in solvents of intermediate polarity.

Hansen Solubility Parameters (HSP) Analysis

Hansen Solubility Parameters provide a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. While the exact HSP values for this compound are not published, we can estimate its character by examining the HSP of its structural analogs:

| Compound | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| Pyridine | 19.0 | 8.8 | 5.9 |

| tert-Butyl acetate | 15.3 | 3.7 | 6.3 |

From this, we can infer that this compound will have significant contributions from all three parameters. The presence of the fluoropyridine ring will likely result in higher δd and δp values compared to tert-butyl acetate, while the tert-butyl group will decrease the overall polarity compared to pyridine.

Predicted Solubility in Common Organic Solvents

Based on the analysis above, the following solubility profile is predicted:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar, Aprotic | Hexane, Toluene | Low to Moderate | The molecule's polarity from the fluoropyridine ring and ester group will limit its solubility in highly nonpolar solvents. Toluene is expected to be a better solvent than hexane due to its aromatic character, which can interact with the pyridine ring. |

| Polar, Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents have moderate polarity and can act as hydrogen bond acceptors, interacting favorably with the ester and pyridine moieties. The nonpolar parts of the solute will be well-solvated. |

| Polar, Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups of these solvents can act as hydrogen bond donors to the pyridine nitrogen and ester carbonyl. However, the bulky, nonpolar tert-butyl group may slightly hinder solubility compared to more polar aprotic solvents. |

| Highly Polar, Protic | Water | Very Low | The large nonpolar surface area of the molecule, particularly the tert-butyl group, is expected to make it poorly soluble in water, despite the presence of polar functional groups. 3-Fluoropyridine itself has limited water solubility (3.6 g/L at 20°C).[1] |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, experimental determination is necessary. The following are detailed protocols for two common and reliable methods.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.[2][3][4][5]

Caption: Workflow for the Gravimetric Determination of Solubility.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 5.00 mL) of the desired organic solvent in a sealed vial. An excess is confirmed by the presence of undissolved solute.

-

Equilibrate the mixture by stirring or shaking at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure saturation.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 2.00 mL) using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., PTFE).

-

-

Solvent Evaporation:

-

Transfer the supernatant to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

-

Remove the solvent under a gentle stream of nitrogen or by using a rotary evaporator. Ensure the temperature is kept low to prevent decomposition of the solute.

-

Dry the container with the solid residue to a constant weight in a vacuum oven at a suitable temperature.

-

-

Calculation:

-

Measure the final mass of the container with the dried solute.

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty container.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

UV-Vis Spectrophotometry for Solubility Measurement

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis spectrum and is particularly useful for determining lower solubilities.[6][7][8][9][10]

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform serial dilutions to create a series of standard solutions of known, decreasing concentrations.

-

Determine the wavelength of maximum absorbance (λ_max) of the compound in the chosen solvent.

-

Measure the absorbance of each standard solution at λ_max.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c), where 'm' is the molar absorptivity.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1.2, step 1).

-

After equilibration, filter the solution to remove any undissolved solid.

-

Dilute a known volume of the clear filtrate with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution.

-

Safety and Handling

As a pyridine derivative, this compound should be handled with appropriate care. The following safety precautions are based on the known hazards of pyridine and related compounds.[11][12][13][14][15]

-

Engineering Controls: Always handle the compound in a well-ventilated fume hood.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene are generally suitable for pyridine derivatives), safety goggles, and a lab coat.[11]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep containers tightly closed when not in use. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[13][15]

-

Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for proper disposal. For large spills, evacuate the area and follow institutional emergency procedures.[12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

- Papanastasiou, G. E., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10485–10494.

-

Chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

- Kainle, F., et al. (2019). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry, 10(35), 4871-4879.

-

Green-Chemicals. (n.d.). The Chemistry of Tert-Butyl Acetate: Properties and Synthesis for Industrial Use. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

- ChemRxiv. (2023). A Bayesian approach to predict solubility parameters. ChemRxiv. DOI: 10.26434/chemrxiv-2023-xxxxx

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl isonicotinate. Retrieved from [Link]

- Scientific.net. (2025, March 19). Enhancing Hansen Solubility Predictions: A Combined Approach Using Integrated Datasets and Optimized Machine Learning Techniques.

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

LookChem. (n.d.). 3-fluoropyridine. Retrieved from [Link]

-

ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]

-

Sciencemadness Wiki. (2022, November 30). Pyridine. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

-

Scribd. (n.d.). Steps in Gravimetric Analysis. Retrieved from [Link]

-

University of Washington. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

-

Reddit. (2015, May 15). Pyridine Is miscible with EVERYTHING!? Retrieved from [Link]

-

PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

OChemOnline. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

StuDocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

LookChem. (n.d.). tert-BUTYL ACETATE. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyl acetate. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

- Impactfactor. (2025, September 25). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. International Journal of Pharmaceutical Sciences and Research, 16(9), 1000-1006.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. impactfactor.org [impactfactor.org]

- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 13. lobachemie.com [lobachemie.com]

- 14. thermofishersci.in [thermofishersci.in]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Introduction to fluorinated pyridine derivatives in research

An In-depth Technical Guide to Fluorinated Pyridine Derivatives in Research

Abstract: The strategic incorporation of fluorine into the pyridine scaffold is a powerful and widely adopted strategy in modern medicinal chemistry and materials science. This guide provides an in-depth technical examination of fluorinated pyridine derivatives, focusing on the fundamental principles that govern their synthesis, physicochemical properties, and applications. We will explore the causal relationships behind experimental choices, present validated protocols, and offer field-proven insights to empower researchers, scientists, and drug development professionals in leveraging these unique molecular entities.

The Foundational Role of Fluorine in Pyridine Chemistry

The pyridine ring is a privileged heterocycle in drug discovery, valued for its water solubility, hydrogen bonding capability, and presence in numerous natural products and synthetic drugs. The introduction of fluorine, the most electronegative element, creates a profound synergistic effect, fundamentally altering the molecule's properties in predictable and advantageous ways.[1][2]

The Core Impact of Fluorination:

The substitution of a hydrogen atom with fluorine on a pyridine ring imparts a suite of desirable characteristics driven by its unique electronic properties.[3]

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ≈ 109 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[4][5] Strategically placing fluorine at a metabolically vulnerable position (a "soft spot") can block oxidation, significantly increasing a drug's half-life and bioavailability.[1][6]

-

Modulation of Basicity (pKa): Fluorine's potent electron-withdrawing inductive effect decreases the electron density of the pyridine ring, making the nitrogen lone pair less available to accept a proton.[7] This results in a lower pKa (weaker basicity), which can be critical for optimizing a drug's solubility, absorption, and off-target activity.[3]

-

Increased Lipophilicity: While seemingly counterintuitive for such a polar atom, fluorine substitution typically increases a molecule's lipophilicity (logP/logD).[8] This is attributed to the fact that the highly polarized C-F bond is a poor hydrogen bond acceptor, reducing solvation by water and favoring partitioning into lipid environments, which can enhance membrane permeability.

-

Conformational Control and Binding Affinity: The C-F bond can participate in favorable non-covalent interactions with biological targets, including dipole-dipole interactions and weak hydrogen bonds.[3] Its steric bulk, though minimal, can also be used to control the conformation of a molecule, locking it into a bioactive shape to improve binding affinity and selectivity.[2]

Caption: Causality map of fluorine's impact on pyridine properties.

Key Synthetic Methodologies

The synthesis of fluorinated pyridines often requires specialized reagents and conditions compared to other halogenations. Several robust methods are central to the medicinal chemist's toolkit.

-

Nucleophilic Aromatic Substitution (SNAr): This is the most common method, involving the displacement of a good leaving group (typically Cl or NO₂) from an electron-deficient pyridine ring with a fluoride source like KF or CsF. The reaction's success hinges on the pyridine ring being "activated" by electron-withdrawing groups.[9]

-

Direct C-H Fluorination: Modern methods allow for the direct replacement of a C-H bond with fluorine. Reagents like Selectfluor are electrophilic fluorinating agents that can functionalize electron-rich pyridines, while other methods using AgF₂ can fluorinate pyridines adjacent to the nitrogen.[10]

-

Balz-Schiemann Reaction: A classic method that converts an aminopyridine to a diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the corresponding fluoropyridine.

-

Deoxofluorination: This process converts hydroxypyridines (or their pyridone tautomers) to fluoropyridines using reagents like DAST or Deoxo-Fluor®.

-

Building Block Approach: This strategy involves using simple, commercially available fluorinated pyridines as starting materials for constructing more complex molecules through reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Heck).[1]

Experimental Protocol: SNAr Synthesis of 2-Fluoro-5-nitropyridine

This protocol details a self-validating system for synthesizing a common fluorinated pyridine intermediate.

Objective: To replace the chlorine atom of 2-chloro-5-nitropyridine with fluorine via a nucleophilic aromatic substitution reaction.

Materials:

-

2-Chloro-5-nitropyridine

-

Spray-dried Potassium Fluoride (KF)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Round-bottom flask with reflux condenser

-

Magnetic stir plate with heating mantle

-

Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

-

Preparation: A 250 mL round-bottom flask is charged with 2-chloro-5-nitropyridine (10.0 g, 1.0 equiv) and spray-dried potassium fluoride (7.4 g, 2.0 equiv). The flask is equipped with a magnetic stir bar and a reflux condenser.

-

Causality: Using at least two equivalents of KF drives the equilibrium towards the product. The KF must be anhydrous (spray-dried is ideal) as any water will compete as a nucleophile, leading to the undesired hydroxypyridine byproduct.

-

-

Solvent Addition: Anhydrous DMSO (100 mL) is added to the flask.

-

Causality: DMSO is a polar aprotic solvent that effectively solvates the potassium cation (K⁺), leaving the fluoride anion (F⁻) poorly solvated and thus highly nucleophilic and reactive.

-

-

Reaction: The mixture is heated to 150 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-